Monodispersity (PDI = 1.0) Versus Polydisperse PEG Linkers: Quantified Batch Consistency and SAR Interpretability
HO-PEG7-CH2COOH is a monodisperse PEG derivative with a polydispersity index (PDI) of exactly 1.0, meaning the product consists of molecules with precisely seven ethylene glycol repeat units and a single molecular weight of 384.42 g/mol . In contrast, conventional polydisperse PEG linkers exhibit PDI values greater than 1.0, typically ranging from 1.05 to 1.20 depending on the synthesis method, representing a distribution of chain lengths rather than a single molecular entity . The PDI of 1.0 ensures absolute molecular homogeneity, which directly translates to elimination of batch-to-batch variability in linker composition and enables unambiguous interpretation of linker length structure-activity relationships (SARs) in PROTAC development [1].
| Evidence Dimension | Polydispersity Index (PDI) and Molecular Weight Homogeneity |
|---|---|
| Target Compound Data | PDI = 1.0; exact molecular weight = 384.42 g/mol; precisely 7 ethylene glycol units |
| Comparator Or Baseline | Conventional polydisperse PEG linkers: PDI > 1.0 (typically 1.05–1.20); molecular weight distribution rather than single entity |
| Quantified Difference | PDI difference: 1.0 vs. >1.0 (absolute homogeneity vs. chain-length distribution) |
| Conditions | Physicochemical characterization; applicable to all monodisperse PEG derivatives |
Why This Matters
Monodispersity eliminates batch-to-batch linker variability, enabling reproducible PROTAC synthesis and unambiguous SAR interpretation that is impossible with polydisperse alternatives.
- [1] Bemis TA, La Clair JJ, Burkart MD. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. J Med Chem. 2021;64(12):8042-8052. View Source
